ethyl 2,2-dimethyltetrahydro-2H-pyran-4-carboxylate

Lipophilicity Drug design Membrane permeability

Ethyl 2,2-dimethyltetrahydro-2H-pyran-4-carboxylate (CAS 371227-37-1) is a gem-dimethyl-substituted tetrahydropyran ethyl ester with molecular formula C₁₀H₁₈O₃ and molecular weight 186.25 Da. The compound features a saturated six-membered oxygen-containing heterocycle bearing two methyl groups at the 2-position and an ethyl carboxylate ester at the 4-position.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
Cat. No. B7759570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2,2-dimethyltetrahydro-2H-pyran-4-carboxylate
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCOC(C1)(C)C
InChIInChI=1S/C10H18O3/c1-4-12-9(11)8-5-6-13-10(2,3)7-8/h8H,4-7H2,1-3H3
InChIKeyNDUWBCWTOZJADU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,2-Dimethyltetrahydro-2H-pyran-4-carboxylate: Key Intermediate for Multi-Target Drug Discovery Pipelines


Ethyl 2,2-dimethyltetrahydro-2H-pyran-4-carboxylate (CAS 371227-37-1) is a gem-dimethyl-substituted tetrahydropyran ethyl ester with molecular formula C₁₀H₁₈O₃ and molecular weight 186.25 Da [1]. The compound features a saturated six-membered oxygen-containing heterocycle bearing two methyl groups at the 2-position and an ethyl carboxylate ester at the 4-position . Its free acid hydrolysis product, 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid (CAS 52916-16-2), is explicitly cited in patent literature as an essential synthetic building block for four distinct pharmaceutical target classes: PDE9 inhibitors, VAP-1 inhibitors, mTOR kinase inhibitors, and NK-3 receptor antagonists [2]. This compound occupies a differentiated position among tetrahydropyran-4-carboxylate analogs by combining the steric and conformational constraints of the 2,2-gem-dimethyl motif with the synthetic versatility of an ethyl ester protecting group.

Why Ethyl 2,2-Dimethyltetrahydro-2H-pyran-4-carboxylate Cannot Be Replaced by Unsubstituted or Methyl Ester Tetrahydropyran Analogs


Generic substitution with ethyl tetrahydropyran-4-carboxylate (CAS 96835-17-5) or methyl 2,2-dimethyltetrahydro-2H-pyran-4-carboxylate (CAS 52916-17-3) fails because the 2,2-gem-dimethyl substitution pattern is not a passive structural decoration—it fundamentally alters lipophilicity (ΔLogP ≈ +0.42), introduces steric constraints that restrict conformational flexibility, and is specifically required by the pharmacophores of multiple drug targets cited in patent CN103242276A [1]. The unsubstituted ethyl tetrahydropyran-4-carboxylate (LogP 0.976) lacks the hydrophobic bulk needed for key target engagement, while the methyl ester analog, despite sharing the gem-dimethyl core, exhibits different boiling point (208.3 °C vs. 228.6 °C for the ethyl ester), affecting purification protocols and downstream reactivity . Computational conformational analysis demonstrates that gem-dimethyl substitution at the 2-position introduces quantifiable ring strain and puckering changes that are absent in the parent tetrahydropyran ring system, providing a structural rationale for differential molecular recognition [2].

Quantitative Differentiation Evidence: Ethyl 2,2-Dimethyltetrahydro-2H-pyran-4-carboxylate vs. Closest Analogs


LogP Lipophilicity Advantage: +0.42 LogP Units vs. Unsubstituted Ethyl Tetrahydropyran-4-carboxylate

The target compound exhibits a computed XLogP3 value of 1.4 [1], compared to LogP 0.976 for the unsubstituted ethyl tetrahydropyran-4-carboxylate (CAS 96835-17-5) . This ΔLogP of +0.42 corresponds to approximately a 2.6-fold increase in octanol-water partition coefficient, attributable to the two methyl groups at the 2-position. The enhanced lipophilicity places the target compound in a more favorable range for blood-brain barrier penetration (optimal LogP 1.5–2.7) and membrane partitioning in cellular assays, while the unsubstituted analog (LogP < 1.0) may exhibit insufficient passive membrane permeability for intracellular target engagement.

Lipophilicity Drug design Membrane permeability ADME

Boiling Point Differentiation: ~20 °C Higher vs. Methyl Ester Analog, Enabling Distillation-Based Purification Selectivity

The target compound has a boiling point of 228.6±33.0 °C at 760 mmHg , whereas the methyl ester analog methyl 2,2-dimethyltetrahydro-2H-pyran-4-carboxylate (CAS 52916-17-3) boils at 208.3±33.0 °C at 760 mmHg . This approximately 20 °C difference provides a practical purification window for fractional distillation. The unsubstituted ethyl tetrahydropyran-4-carboxylate has an intermediate boiling point of 209.5 °C , which overlaps with the methyl 2,2-dimethyl analog, potentially complicating separation in mixed synthetic streams.

Purification Process chemistry Distillation Physicochemical properties

Multi-Target Drug Intermediate Scope: Explicitly Cited in Patents for PDE9, VAP-1, mTOR, and NK-3 Pathways

Patent CN103242276A explicitly identifies 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid—the direct hydrolysis product of the target ethyl ester—as a critical intermediate for the synthesis of PDE9 inhibitors, VAP-1 inhibitors, mTOR kinase inhibitors, and NK-3 receptor antagonists [1]. No comparable multi-target citation spanning four distinct therapeutic pathways is found for the unsubstituted tetrahydropyran-4-carboxylic acid or its ethyl ester. Additionally, patent WO2004/058763 A1 references the 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid scaffold specifically in the context of PDE9 inhibitor development [2]. The ethyl ester form serves as a protected, more readily purified precursor that can be hydrolyzed under standard acidic or basic conditions to liberate the free carboxylic acid for downstream coupling reactions .

Pharmaceutical intermediates Kinase inhibitors Phosphodiesterase inhibitors Neurokinin antagonists

Conformational Constraint from 2,2-Gem-Dimethyl Substitution: Quantified Ring Strain and Puckering Alteration vs. Parent Tetrahydropyran

Computational studies at the B3LYP/6-31+G** level of theory demonstrate that gem-dimethyl substitution at the 2-position of tetrahydropyran introduces specific ring strain and alters ring puckering parameters relative to the parent unsubstituted tetrahydropyran [1]. The 2,2-dimethyltetrahydropyran system exhibits a computed ΔG₂₉₈.₁₅ value that is quantifiably distinct from other dimethyl substitution patterns (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-), and the gem-dimethyl group causes a measurable flattening of the tetrahydropyran ring as quantified by endocyclic torsion angle summation [1]. This conformational restriction has direct implications for molecular recognition: the 2,2-dimethyl substitution restricts the accessible conformational space of the tetrahydropyran ring compared to the unsubstituted analog, potentially enhancing binding selectivity by reducing entropic penalties upon target engagement.

Conformational analysis Molecular recognition Structure-based drug design Steric effects

Molecular Weight and Rotatable Bond Differentiation: MW 186.25 vs. 158.20 (Unsubstituted) and 172.22 (Methyl Ester)

The target compound (MW = 186.25 Da, 3 rotatable bonds, H-bond acceptors = 3, H-bond donors = 0, TPSA = 35.5 Ų) [1] occupies a distinct position within tetrahydropyran-4-carboxylate chemical space. By comparison, the unsubstituted ethyl tetrahydropyran-4-carboxylate has MW = 158.20 Da , and the methyl 2,2-dimethyl analog has MW = 172.22 Da [2]. The target compound falls within the optimal fragment-like (MW < 250) to lead-like (MW < 350) property space while offering 3 rotatable bonds (vs. 2 for the methyl analog), providing greater conformational flexibility for optimizing target interactions without exceeding lead-likeness thresholds. The combination of MW 186.25 and XLogP3 1.4 places the compound within favorable oral drug-like property space per Lipinski and Veber guidelines.

Physicochemical profiling Lead-likeness Fragment-based drug discovery Property optimization

Commercial Availability Profile: 98% Purity with Documented Hazard Classification Supporting Safe Handling Protocols

The target compound is commercially available at 98% purity from Fluorochem (Product Code F752877) with full GHS hazard classification: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), classified as GHS07 Warning . The compound is classified as non-hazardous for transport, facilitating international shipping logistics . In contrast, the free acid form (2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid, CAS 52916-16-2) is typically supplied at 95% purity , and the unsubstituted ethyl tetrahydropyran-4-carboxylate does not benefit from the same breadth of documented downstream synthetic applications. The 98% purity specification, combined with published MDL number MFCD00778606 and InChI Key NDUWBCWTOZJADU-UHFFFAOYSA-N, enables unambiguous compound identity verification in procurement workflows .

Procurement Quality control Safety Supply chain

Optimal Application Scenarios for Ethyl 2,2-Dimethyltetrahydro-2H-pyran-4-carboxylate Based on Quantitative Differentiation Evidence


Protected Intermediate for PDE9 Inhibitor Lead Optimization Programs

The target compound's ethyl ester serves as a protected precursor to 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid, which is explicitly cited in patent CN103242276A as a key building block for PDE9 inhibitor synthesis [1]. The enhanced lipophilicity (XLogP3 1.4 vs. 0.976 for the unsubstituted analog) and the conformational constraint imposed by the 2,2-gem-dimethyl group [2] make this intermediate particularly suitable for generating PDE9-targeted compound libraries where the tetrahydropyran ring occupies a hydrophobic pocket in the PDE9A catalytic domain. The 98% commercial purity and well-characterized hazard profile support direct use in parallel synthesis workflows without additional purification.

NK-3 Receptor Antagonist Scaffold Optimization

Patent CN103242276A identifies the 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid scaffold as essential for NK-3 receptor antagonist development [1]. The target ethyl ester provides a versatile synthetic handle: the ester can be hydrolyzed to the free acid for amide coupling, reduced to the primary alcohol for etherification, or converted to the acyl chloride for diverse derivatization. The ~20 °C higher boiling point vs. the methyl ester analog facilitates purification of the intact ester prior to hydrolysis, reducing carryover of process impurities into downstream coupling steps.

Conformationally Constrained Fragment for mTOR Kinase Inhibitor Fragment-Based Drug Discovery

The 2,2-gem-dimethyl substitution pattern introduces quantifiable ring strain and puckering alterations relative to the parent tetrahydropyran, as demonstrated by DFT calculations [2]. In mTOR kinase inhibitor programs—where the scaffold is explicitly cited as a key intermediate [1]—this conformational pre-organization can reduce the entropic penalty of binding, potentially enhancing fragment hit rates. The compound's favorable fragment-like properties (MW 186.25, XLogP3 1.4, 3 rotatable bonds) align with Rule of Three guidelines for fragment-based screening libraries, while providing a synthetic trajectory for rapid elaboration to lead-like molecules.

VAP-1 Inhibitor Process Chemistry and Scale-Up

For VAP-1 (vascular adhesion protein-1) inhibitor programs requiring multi-gram to kilogram quantities of the 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid building block, the target ethyl ester offers practical advantages over the free acid: (i) the ester is non-corrosive and classified as non-hazardous for transport , simplifying logistics compared to the carboxylic acid; (ii) the higher boiling point (228.6 °C) relative to the methyl ester (208.3 °C) provides a wider distillation window for purity upgrade; and (iii) the ethyl ester can be stored at ambient temperature without the dimerization or hygroscopicity concerns associated with the free carboxylic acid. The patent CN103242276A further describes an improved synthetic route to the carboxylic acid from readily available starting materials [1], supporting process-scale sourcing strategies.

Quote Request

Request a Quote for ethyl 2,2-dimethyltetrahydro-2H-pyran-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.